molecular formula C12H18BF5KNO2 B2639321 Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-40-9

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate

Cat. No.: B2639321
CAS No.: 2416056-40-9
M. Wt: 353.18
InChI Key: YGKRKJBMNSOTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a complex organoboron compound. It is characterized by its unique spirocyclic structure, which includes a borate group, a tert-butoxycarbonyl (Boc) protecting group, and difluoro substituents. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Plays a role in the synthesis of potential drug candidates.

Industry

    Material Science: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, often starting from a suitable amine and a difluorinated precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Borate Formation: The final step involves the introduction of the trifluoroborate group. This is typically achieved through a reaction with potassium trifluoroborate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the borate group.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Bases: Triethylamine, potassium carbonate.

    Acids: Hydrochloric acid for Boc deprotection.

    Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and methanol.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

    Deprotected Amines: Removal of the Boc group yields the corresponding amine.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron-containing reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc group serves as a protecting group for the amine, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Potassium (6-azaspiro[2.5]octan-1-yl)trifluoroborate: Lacks the Boc protecting group and difluoro substituents.

    Potassium (6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)borate: Similar structure but without the difluoro substituents.

Uniqueness

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is unique due to its combination of a spirocyclic structure, Boc protecting group, and difluoro substituents. This combination enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

This detailed overview provides a comprehensive understanding of Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[25]octan-1-yl)trifluoroborate, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWDTXLSVDQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF5KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.